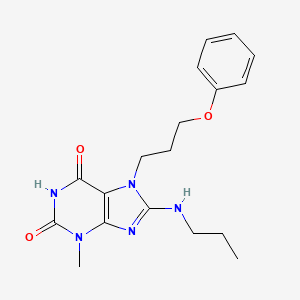![molecular formula C16H11N5O2S B2657543 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206989-43-6](/img/structure/B2657543.png)
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is a compound with the CAS Number: 763114-26-7 . It has a molecular weight of 298.27 . The IUPAC name for this compound is 2-fluoro-5-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzoic acid .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is 1S/C16H11FN2O3/c17-13-6-5-9 (7-12 (13)16 (21)22)8-14-10-3-1-2-4-11 (10)15 (20)19-18-14/h1-8,18H, (H,19,20) (H,21,22) .Physical and Chemical Properties Analysis
The physical form of “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is solid . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide was synthesized through reactions involving 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and benzoyl isothiocyanate. This process led to the formation of a new bond between sulfur and nitrogen atoms and the creation of a five-membered ring. The compound was characterized using various spectroscopic methods and X-ray crystallography (Adhami et al., 2012).
Anticancer Applications
- A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups revealed significant in vitro anticancer activity against various human cancer cell lines. These compounds were synthesized using a facile, solvent-free method under microwave irradiation. Their structures were confirmed by spectroscopic methods, and their potential as anticancer agents was highlighted through various evaluations and molecular docking studies (Tiwari et al., 2017).
Antibacterial Applications
- Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were designed and synthesized. They displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at antibacterial concentrations. This study underscores the potential of such compounds in antibacterial applications (Palkar et al., 2017).
Antifungal Synergy
- Research on thiadiazole derivatives, specifically 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) and 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl] benzene1,3-diol (NTBD), demonstrated their ability to synergize with the antifungal activity of AmB. Their combinations with AmB showed negligible effects on the viability of kidney cells and displayed strong antioxidant activity, indicating potential for fungal infection therapy (Dróżdż et al., 2022).
Other Research Applications
- N-(thiazol-2-yl)benzamide derivatives were studied for their gelation behavior to understand the role of methyl functionality and non-covalent interactions in gelation. This research provides insights into the crystal engineering of these compounds and their potential applications in various fields (Yadav & Ballabh, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
As mentioned earlier, “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is used as an intermediate in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase . It is also used in the design of isocorydine derivatives with anticancer effect . These areas could be potential future directions for research and development.
Propiedades
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-15(9-5-6-12-13(7-9)21-24-20-12)17-8-14-10-3-1-2-4-11(10)16(23)19-18-14/h1-7H,8H2,(H,17,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPJPXPZNMMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[(2-Chloropyridine-4-carbonyl)oxymethyl]phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2657460.png)
![Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2657462.png)

![1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2657466.png)

![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2657468.png)
![N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2657469.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2657470.png)
![ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2657471.png)


![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2657477.png)

![ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2657483.png)
